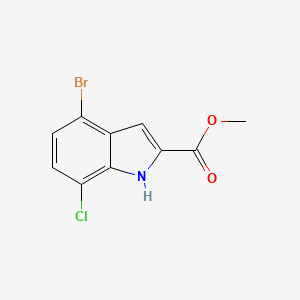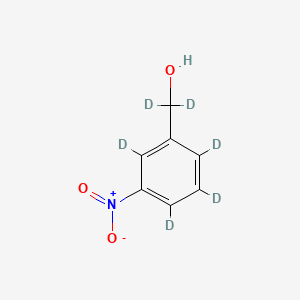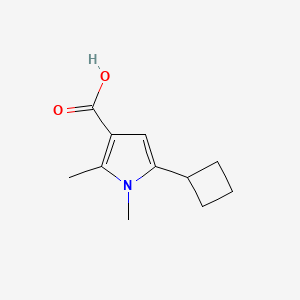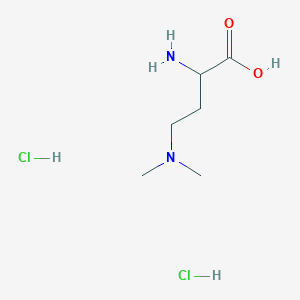
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C7H9Br2N3O2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a pyrazine ring substituted with amino, bromo, and methyl groups, making it a valuable intermediate in various synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide typically involves the bromination of methyl 3-amino-5-methylpyrazine-2-carboxylate. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrobromic Acid: Used to form the hydrobromide salt.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrazines: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura and Heck coupling reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the context of its use in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 5-methylpyrazine-2-carboxylate: Lacks the amino and bromo groups.
3-Amino-6-bromopyrazine-2-carboxylic Acid Methyl Ester: Similar structure but different functional groups.
Uniqueness
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H9Br2N3O2 |
|---|---|
Molekulargewicht |
326.97 g/mol |
IUPAC-Name |
methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H |
InChI-Schlüssel |
OWXOFYZNQKHZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)N)C(=O)OC)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)




![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)


![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
